N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-7-5-11(6-8-13)17(22)21-18-20-14(10-24-18)16-9-12-3-1-2-4-15(12)23-16/h1-10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVQVCIFUIHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled with 4-fluorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Substitution on the Benzofuran Ring
- N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide Key Difference: 7-ethoxy substitution on the benzofuran ring. Impact: The ethoxy group increases molecular weight (C20H15FN2O3S vs. However, steric hindrance from the ethoxy group could reduce binding affinity to flat active sites compared to the unsubstituted benzofuran in the original compound .
Variation in the Amide Group
- N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide Key Difference: Replacement of 4-fluorobenzamide with 5-nitrofuran-2-carboxamide. However, this substitution raises molecular weight (355.3 g/mol) and may reduce metabolic stability due to the nitro group’s susceptibility to reduction .
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Key Difference: 4-methylphenyl substituent on the thiazole and phenoxybenzamide group. Impact: The methyl group enhances hydrophobic interactions, while the phenoxy moiety increases steric bulk. This compound exhibited 129.23% activity in a growth modulation assay, suggesting that non-benzofuran substituents can retain or enhance bioactivity .
Functional Group Modifications
- N-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide Key Difference: Thiourea (carbamothioyl) group replaces the benzamide. This could improve binding to targets like kinases or proteases but may reduce oral bioavailability due to higher polarity .
- 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Key Difference: Sulfamoyl group instead of fluorobenzamide. Impact: The sulfamoyl group acts as a strong hydrogen bond donor/acceptor, likely enhancing interactions with polar enzyme pockets.
Electronic Effects
- The 4-fluorobenzamide group in the original compound provides moderate electron withdrawal, balancing lipophilicity and polarity. In contrast, analogues with nitro () or sulfamoyl () groups exhibit stronger electron-withdrawing effects, which may improve target binding but compromise metabolic stability.
Steric and Conformational Factors
- The benzofuran-thiazole scaffold in the original compound offers a planar structure conducive to π-π stacking, a feature absent in non-aromatic analogues like dihydrothienylidene derivatives ().
Data Table: Key Analogues and Properties
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several key steps. The compound can be synthesized through a one-pot reaction involving benzofuran derivatives and thiazole intermediates. A notable method described in recent literature includes the use of 2-bromoacetylbenzofuran and phenyl isothiocyanate under reflux conditions, yielding high product purity and yield rates (up to 83%) .
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of compounds related to this compound. For instance, derivatives containing similar thiazole and benzofuran moieties demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 |
| Compound B | HCC827 | 6.48 ± 0.11 |
| Compound C | NCI-H358 | 20.46 ± 8.63 |
Antimicrobial Activity
In addition to antitumor properties, compounds featuring the thiazole and benzofuran structure have been tested for antimicrobial activity. The evaluation included testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Results indicated that several derivatives showed promising antibacterial activity, with some compounds demonstrating significant inhibition at low concentrations .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 µg/mL |
| Compound E | S. aureus | 8 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that these compounds may interact with DNA through minor groove binding, which could interfere with cellular proliferation and induce apoptosis in cancer cells . Additionally, their antimicrobial action may involve disruption of bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Lung Cancer Treatment : A clinical trial investigating a thiazole-benzofuran derivative showed significant tumor reduction in patients with advanced lung cancer after a treatment regimen involving the compound .
- Antimicrobial Efficacy : In a controlled study, a derivative was administered to patients with bacterial infections resistant to conventional antibiotics, leading to successful treatment outcomes .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in 4-fluorobenzamide at ~-110 ppm for ¹⁹F) and amide bond formation (δ 8.2–8.5 ppm for NH) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) to resolve molecular packing and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing thiazole-amide dimers) .
Advanced Tip : Use SCXRD with synchrotron radiation for high-resolution data (<1.0 Å) to detect weak interactions like C–H⋯F .
How can researchers identify and validate biological targets for this compound, such as enzyme or receptor interactions?
Advanced Research Question
- Target Screening : Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to study binding affinity to mGluR1 or PFOR enzymes, as seen in structurally related thiazole-amides .
- In Vitro Assays : Fluorescence polarization assays with purified enzymes (e.g., PFOR inhibition measured via NADH oxidation rates) .
- Autoradiography : Validate target distribution in brain tissues (e.g., cerebellum for mGluR1) using [¹¹C]-labeled derivatives .
What computational strategies are effective in elucidating the compound’s mechanism of action?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with mGluR1’s allosteric site (PDB: 4OR2). Focus on π-π stacking between benzofuran and Phe801 .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates robust binding) .
- QSAR Models : Train models using IC₅₀ data from analogs to predict bioactivity based on substituent electronegativity (e.g., fluorine’s role in enhancing binding) .
How should contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be addressed?
Advanced Research Question
- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and validate cell lines (e.g., HEK293 for mGluR1 expression) .
- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers. For example, discrepancies in PFOR inhibition may arise from anaerobic vs. aerobic assay conditions .
- Structural Reanalysis : Re-examine crystallographic data (e.g., torsional angles of the benzofuran ring) to rule out conformational artifacts .
What role does computational modeling play in optimizing the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : SwissADME to estimate logP (aim for 2.5–3.5 for blood-brain barrier penetration) and CYP450 inhibition risk .
- Solubility Enhancement : COSMO-RS simulations to identify co-solvents (e.g., PEG-400) that improve aqueous solubility without altering stability .
- Metabolite Prediction : GLORYx to flag labile sites (e.g., amide hydrolysis) and guide deuterium incorporation at C–H bonds .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Advanced Research Question
- Core Modifications : Replace benzofuran with benzothiophene to assess π-system flexibility. Evidence shows thiophene analogs improve mGluR1 affinity by 20% .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position of benzamide to enhance enzyme inhibition (IC₅₀ reduction from 50 nM to 15 nM) .
- Bioisosteric Replacement : Swap thiazole with oxadiazole to evaluate metabolic stability (e.g., t½ increase from 2.1 h to 4.5 h in microsomes) .
What in vitro and in vivo toxicity profiling methods are recommended for preclinical evaluation?
Basic Research Question
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ >100 µM suggests low hepatotoxicity) .
- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .
- Acute Toxicity : OECD Guideline 423 in rodents (LD₅₀ determination; target >500 mg/kg) .
How can crystallographic data resolve discrepancies in reported hydrogen-bonding networks?
Advanced Research Question
- Refinement Protocols : SHELXL’s TWIN/BASF commands to model disorder in benzofuran-thiazole dihedral angles .
- Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular contacts (e.g., F⋯H interactions contributing 8–12% to packing) .
- Comparative Analysis : Overlay multiple datasets (e.g., CCDC entries) to identify conserved motifs like N–H⋯O=C amide dimers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
